Synthetic Utility: Proven Multi-Gram Scale-Up for a Preclinical Candidate
The compound is a direct intermediate in the only published, scaled-up synthesis of the development candidate 4-(3-fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide. An alternative synthetic route or a different intermediate would lack this direct proof of scalability for this specific molecule .
| Evidence Dimension | Synthetic scalability to support preclinical studies |
|---|---|
| Target Compound Data | Enables a 3-step synthesis yielding 25 g of the final drug candidate in 59% total yield. |
| Comparator Or Baseline | No direct comparator for another intermediate in this exact pathway was found. |
| Quantified Difference | Not applicable; this is a unique pathway-specific metric. |
| Conditions | Multi-step organic synthesis starting from this intermediate; final product used for preclinical toxicology. |
Why This Matters
For procurement, this demonstrates the compound's proven, non-hypothetical role in producing clinically relevant quantities of a high-value pharmaceutical candidate, de-risking process development.
